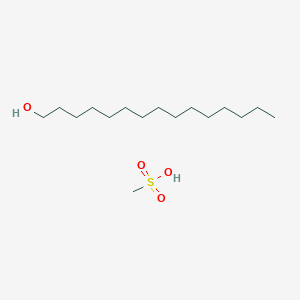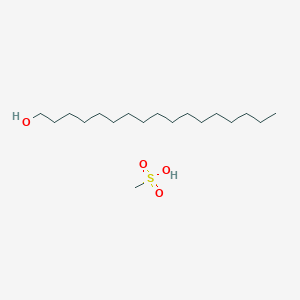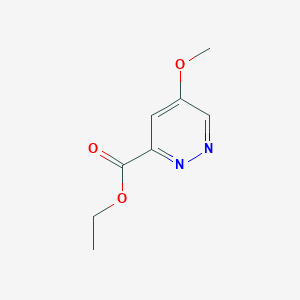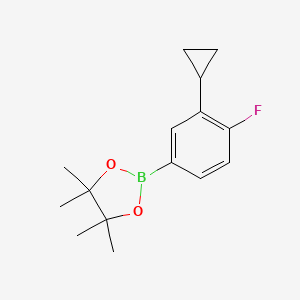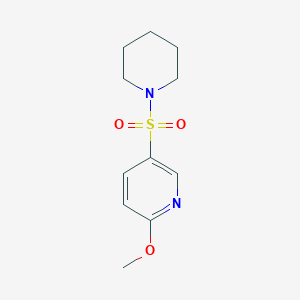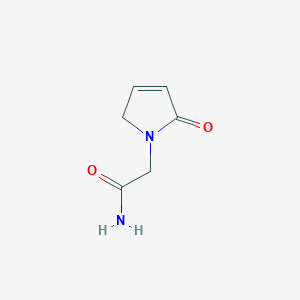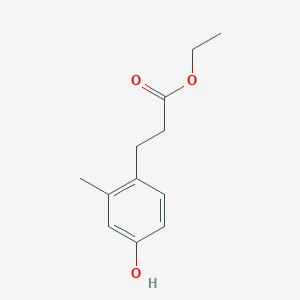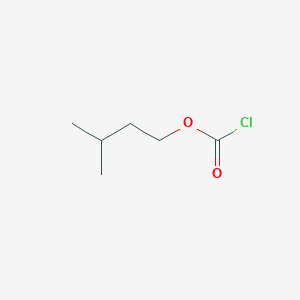
Isopentyl chloroformate
Übersicht
Beschreibung
Isopentyl chloroformate is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Derivatization in Gas Chromatography
Isopentyl chloroformate is used as a derivatizing agent in gas chromatography. It is particularly effective for treating amino groups. This application leverages its rapid esterification capabilities, making it useful for the analysis of various classes of carboxylic acids and amino acids in physiological fluids, enabling simultaneous analysis of acids and their catabolytes (Hušek, 1998).
Analysis of Water Disinfection Byproducts
This compound derivatives are instrumental in the analysis of water disinfection byproducts. Their utility lies in their ability to react with highly polar and hydrophilic analytes for effective detection using gas chromatography-mass spectrometry. This makes them suitable for identifying unknown disinfection byproducts in ozonated drinking water (Vincenti et al., 2010).
Organic Synthesis
In organic synthesis, this compound serves as a carbon monoxide source in nickel-catalyzed reductive arylacylation of alkenes. This method allows for the rapid synthesis of complex organic molecules without the need for toxic CO gas, showcasing its versatility in synthetic chemistry (Xu, Wang, & Kong, 2019).
Biomonitoring of Perfluoroalkyl Acids
In the field of environmental health, this compound has been used in the development of analytical methods for biomonitoring perfluoroalkyl acids in human urine. Its application here involves labeling analytes for subsequent detection, contributing to assessments of exposure to potentially harmful compounds (Jurado‐Sánchez, Ballesteros, & Gallego, 2014).
Material Science
In material science, this compound plays a role in the synthesis and characterization of cellulose derivatives. It contributes to the development of materials with specific properties, such as stable monolayers, which have implications in various industrial and research applications (D'Aprano, Henry, Godt, & Wegner, 1998).
Wirkmechanismus
Target of Action
Isopentyl chloroformate is primarily used as a reagent in organic synthesis It is often used in the synthesis of peptides and other organic compounds .
Mode of Action
This compound is an esterifying agent. It reacts with compounds that have a nucleophilic group, such as amines or alcohols, to form an ester . This reaction is often used in the synthesis of peptides, where the chloroformate reacts with the amino group of one amino acid and the carboxyl group of another, linking them together in a peptide bond .
Biochemical Pathways
For example, peptides can act as hormones, neurotransmitters, or enzymes, each of which participates in various biochemical pathways .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed, distributed, metabolized, and excreted by standard mechanisms .
Result of Action
The primary result of this compound’s action is the formation of esters, particularly peptide bonds in the case of peptide synthesis . These peptides can have a wide range of effects depending on their structure and the cells they interact with.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, the reactions it participates in can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Isopentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of esters and peptides. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-oxygen bonds. One of the key enzymes it interacts with is acyltransferase, which catalyzes the transfer of acyl groups to specific substrates. Additionally, this compound can react with amino acids and peptides, forming stable derivatives that are useful in analytical and preparative biochemistry .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular energy production and biosynthesis . Furthermore, this compound can affect the expression of genes related to stress responses and detoxification, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. It can bind to the active sites of enzymes, blocking their catalytic activity and preventing substrate binding. This interaction can result in the accumulation of specific metabolites and the disruption of metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins, thereby modulating cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under controlled conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth, differentiation, and apoptosis . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration. These dosage-dependent effects are crucial for determining safe and effective usage in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of esters and peptides. It interacts with enzymes such as acyltransferases and esterases, facilitating the formation and breakdown of complex biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and into specific compartments . The compound’s localization and accumulation can affect its activity and function, influencing cellular responses and biochemical reactions . These transport and distribution dynamics are important for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is often found in the endoplasmic reticulum, mitochondria, and peroxisomes, where it participates in various biochemical processes . Targeting signals and post-translational modifications can direct this compound to these compartments, ensuring its proper localization and function . Understanding its subcellular distribution is crucial for elucidating its role in cellular physiology and metabolism.
Eigenschaften
IUPAC Name |
3-methylbutyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCKTIKZOIPZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267772 | |
| Record name | Carbonochloridic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-50-2 | |
| Record name | Carbonochloridic acid, 3-methylbutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


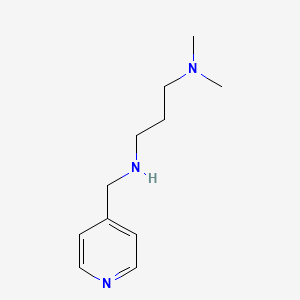
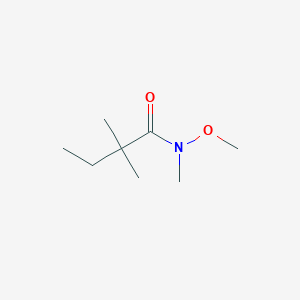
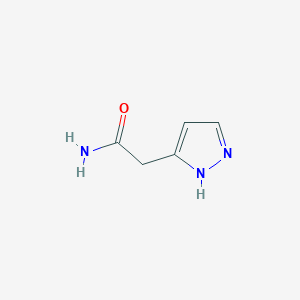
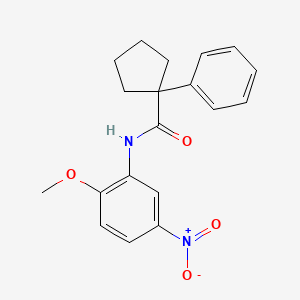

![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
